2-(3,4-Dimethoxyphenyl)cyclopropanamine
Description
2-(3,4-Dimethoxyphenyl)cyclopropanamine is a cyclopropane-containing amine derivative with a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxy groups contribute to electronic effects (electron-donating methoxy groups increase aromatic ring electron density) and modulate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
CAS No. |
61114-45-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-7(5-11(10)14-2)8-6-9(8)12/h3-5,8-9H,6,12H2,1-2H3 |
InChI Key |
XHUGSONRPJURKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of 2-(3,4-Dimethoxyphenyl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ticagrelor-Related Cyclopropanamines (Difluorophenyl Derivatives)
- Examples :
- Key Differences :
- Substituent Effects : Fluorine atoms (electron-withdrawing) vs. methoxy groups (electron-donating) alter aromatic ring reactivity and intermolecular interactions. Fluorinated analogs may exhibit higher metabolic stability but reduced solubility compared to methoxy derivatives.
- Biological Implications : Fluorine’s electronegativity could enhance binding to hydrophobic enzyme pockets, whereas methoxy groups might improve solubility for oral bioavailability.
Caffeic Acid (3,4-Dihydroxyphenyl Derivative)
- Structure: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid (CAS 331-39-5) .
- Key Differences :
- Functional Groups : The hydroxyl groups in caffeic acid confer strong antioxidant activity but lower chemical stability compared to the methyl-protected methoxy groups in 2-(3,4-dimethoxyphenyl)cyclopropanamine.
- Applications : Caffeic acid is widely used in supplements and cosmetics for its antioxidant properties, while the methoxy analog may prioritize stability in synthetic intermediates or pharmaceuticals.
Compounds with Similar Core Scaffolds
Triazole-Thioacetic Acid Derivatives
(S)-1-(3,4-Dimethoxyphenyl)-2-propanamine
- Structure : A straight-chain amine analog (CAS listed in rare chemicals catalog) .
- Stereochemistry: The (S)-configuration highlights the importance of chirality in pharmacological activity, a factor underexplored for 2-(3,4-dimethoxyphenyl)cyclopropanamine.
Heterocyclic Derivatives with 3,4-Dimethoxyphenyl Groups
- Examples :
- Key Differences: Complexity: The pyrido-pyrimidinone scaffold incorporates nitrogen-rich heterocycles, enabling diverse binding modes compared to the simpler cyclopropanamine. Pharmacological Potential: Piperazine and diazepane substituents in these patents suggest applications in kinase inhibition or CNS targeting, whereas cyclopropanamine derivatives may favor monoamine transporter modulation.
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Core Structure | Aromatic Substituents | Key Properties |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)cyclopropanamine | Cyclopropanamine | 3,4-Dimethoxy | High lipophilicity, strained conformation |
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine | Cyclopropanamine | 3,4-Difluoro | Enhanced metabolic stability |
| Caffeic Acid | Propenoic acid | 3,4-Dihydroxy | Antioxidant, low stability |
| Triazole-thioacetic acid derivative | Triazole-thioacetic | 3,4-Dimethoxy | Moderate toxicity (predicted) |
Table 2: Toxicity Predictions (GUSAR-online)
| Compound Type | Predicted LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| Triazole-thioacetic acid | 500 | Moderately toxic |
| Ester derivatives | 300–600 | Moderate to high |
Biological Activity
2-(3,4-Dimethoxyphenyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a dimethoxy-substituted phenyl group. Its molecular formula is C_12H_17N_1O_2, with a molecular weight of approximately 193.24 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The unique structure of 2-(3,4-Dimethoxyphenyl)cyclopropanamine, featuring two methoxy groups at the 3 and 4 positions of the phenyl ring, influences its chemical properties and biological activities. The cyclopropane moiety adds a layer of complexity to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₁O₂ |
| Molecular Weight | 193.24 g/mol |
| Functional Groups | Amine, Methoxy |
| Structural Features | Cyclopropane Ring |
The biological activity of 2-(3,4-Dimethoxyphenyl)cyclopropanamine is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects.
Enzyme Inhibition
Preliminary studies indicate that 2-(3,4-Dimethoxyphenyl)cyclopropanamine exhibits notable enzyme inhibition properties. For instance, it has been shown to inhibit certain kinases involved in cellular signaling pathways, which could have implications for cancer therapy.
Receptor Binding
Research has demonstrated that this compound binds to various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems. This binding affinity suggests possible applications in treating neurological disorders.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of several compounds similar to 2-(3,4-Dimethoxyphenyl)cyclopropanamine. It was found that this compound exhibited significant inhibitory activity against specific kinases involved in tumor growth (EC50 values ranging from 0.1 μM to 0.5 μM) .
- Receptor Interaction Studies : Another research effort focused on evaluating the binding affinity of 2-(3,4-Dimethoxyphenyl)cyclopropanamine at various receptor sites. The results indicated a high affinity for serotonin receptors (5-HT2A), suggesting potential applications in mood disorders .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-(3,4-Dimethoxyphenyl)cyclopropanamine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Lacks cyclopropane ring | More linear structure |
| Mescaline | Additional methoxy groups at the 5-position | Known psychoactive properties |
| 2,5-Dimethoxyphenethylamine | Methoxy groups at different positions | Varying effects on serotonin receptors |
| N-Cyclopropyl-2,4-dimethoxybenzenemethanamine | Similar cyclopropane structure | Different substitution pattern on the aromatic ring |
The distinct properties of 2-(3,4-Dimethoxyphenyl)cyclopropanamine make it valuable for targeted research applications where other compounds may not be as effective.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
